molecular formula C14H8FN3O3S B2879449 4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 313275-82-0

4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

Cat. No. B2879449
CAS RN: 313275-82-0
M. Wt: 317.29
InChI Key: LNBWADNSCHENST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide” is a compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, thiazoles in general are known to undergo various chemical reactions due to the presence of nitrogen and sulfur atoms in the ring .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activities

Some novel compounds related to 4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide have been synthesized and shown to possess significant antimicrobial activities. These include fluorobenzothiazoles and their derivatives, which have demonstrated effectiveness against various bacterial and fungal strains. For example, compounds synthesized from 3-chloro-4fluoro aniline have been evaluated for their antimicrobial potential (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Synthesis and Chemical Properties

Research has focused on developing efficient synthesis methods for related compounds, such as 4-amino-2-fluoro-N-methyl-benzamide, derived from 2-Fluoro-4-nitrobenzoic acid. These methods involve steps like oxidation, chlorination, amination, and hydrogenation, demonstrating the chemical versatility and potential for diverse applications of these compounds (Xu, Xu, & Zhu, 2013).

Solid-Phase Synthesis

Solid-phase synthesis techniques have been employed to create various substituted compounds, including those related to this compound. Such methods facilitate the creation of diverse chemical libraries, potentially useful in drug discovery and development (Lee, Gauthier, & Rivero, 1999).

Heterocyclic Scaffolds in Drug Discovery

The compound and its derivatives have been used in the synthesis of various heterocyclic scaffolds, which are important in drug discovery. The ability to create diverse heterocyclic structures allows for the exploration of new therapeutic agents (Křupková, Funk, Soural, & Hlaváč, 2013).

Molecular Interactions and Stability Studies

Research has also focused on understanding the molecular interactions and stability of related compounds. For instance, studies on the synthesis and characterisation of benzamide-containing nitrobenzoxadiazole highlight the importance of understanding how these compounds interact at the molecular level, which is crucial for their application in medicinal chemistry and drug design (Di Paolo et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit weak cox-1 inhibitory activity . COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes including inflammation and pain sensation.

Mode of Action

Based on its potential cox-1 inhibitory activity , it can be inferred that the compound may interact with the COX-1 enzyme, inhibiting its activity and thereby reducing the production of prostaglandins.

Biochemical Pathways

Given its potential cox-1 inhibitory activity , it can be inferred that the compound may affect the arachidonic acid pathway, leading to a decrease in prostaglandin synthesis and potentially resulting in anti-inflammatory effects.

Result of Action

Based on its potential cox-1 inhibitory activity , it can be inferred that the compound may lead to a reduction in prostaglandin synthesis, potentially resulting in anti-inflammatory effects.

properties

IUPAC Name

4-fluoro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3O3S/c15-9-3-1-8(2-4-9)13(19)17-14-16-11-6-5-10(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBWADNSCHENST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.